4-Bromo-2-methyl-3-oxobutanenitrile
Overview
Description
4-Bromo-2-methyl-3-oxobutanenitrile is an organic compound with the molecular formula C5H6BrNO. It is a brominated derivative of butanenitrile and is characterized by the presence of a bromine atom, a methyl group, a ketone group, and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-methyl-3-oxobutanenitrile can be synthesized through several methods. One common approach involves the bromination of 2-methyl-3-oxobutanenitrile using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-3-oxobutanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Amino or thio derivatives of the original compound.
Reduction: 4-Bromo-2-methyl-3-hydroxybutanenitrile.
Oxidation: 4-Bromo-2-methyl-3-oxobutanoic acid.
Scientific Research Applications
4-Bromo-2-methyl-3-oxobutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-3-oxobutanenitrile depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the nucleophile. In reduction reactions, the ketone group is reduced to an alcohol, involving the transfer of hydrogen atoms. In oxidation reactions, the compound is oxidized to form carboxylic acids or other oxidized derivatives, involving the transfer of oxygen atoms .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-oxobutanenitrile: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-2-methyl-3-oxobutanenitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
4-Bromo-3-oxobutanenitrile: Lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
4-Bromo-2-methyl-3-oxobutanenitrile is unique due to the presence of both a bromine atom and a methyl group, which influence its reactivity and make it a valuable intermediate in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
4-bromo-2-methyl-3-oxobutanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c1-4(3-7)5(8)2-6/h4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZGKSXHWCEVTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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